3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride
Overview
Description
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride is a compound that features a thiophene ring, an oxadiazole ring, and a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiophene ring imparts unique electronic properties, while the oxadiazole ring is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride in the presence of a base to form the oxadiazole ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where a suitable leaving group on the oxadiazole ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Alkylated or acylated derivatives of the morpholine ring.
Scientific Research Applications
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various chemical transformations.
Mechanism of Action
The mechanism of action of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with electron-rich or electron-deficient sites, while the oxadiazole ring can form hydrogen bonds or participate in π-π stacking interactions. The morpholine ring can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Oxadiazole Derivatives: Compounds like 3-phenyl-1,2,4-oxadiazole and 5-(4-methoxyphenyl)-1,2,4-oxadiazole are structurally similar.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and N-methylmorpholine are related due to the presence of the morpholine ring.
Uniqueness
The uniqueness of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride lies in the combination of the three distinct rings in a single molecule. This unique structure imparts a combination of electronic, steric, and solubility properties that are not found in simpler analogs. This makes the compound particularly valuable for applications requiring specific interactions and properties.
Properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7;/h1-2,5,7,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQTZIAOZKQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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